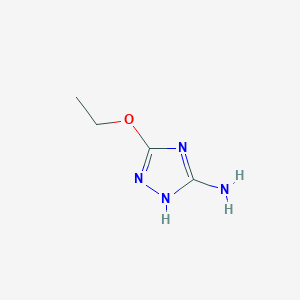

5-乙氧基-1H-1,2,4-三唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Ethoxy-1H-1,2,4-triazol-3-amine is a heterocyclic compound that consists of a 1,2,4-triazole ring substituted with an ethoxy group and an amino group . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a multi-step process. The most common synthetic methods involve intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis

The molecular formula of 5-ethoxy-1H-1,2,4-triazol-3-amine is C4H8N4O, and its average mass is 128.133 Da . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole-dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .科学研究应用

工业和分析应用

5-乙氧基-1H-1,2,4-三唑-3-胺及其衍生物是精细有机合成工业中的关键物质。它们用作生产农产品、药品、染料、高能材料和防腐添加剂的原料。鲜为人知的是,它们还用于生产分析试剂、浮选试剂、耐热聚合物、具有荧光性质的产品以及应用于应用科学、生物技术、能源和化学的离子液体。这些化合物在农业中的作用尤为突出,可用于大规模生产杀虫剂、杀菌剂、植物生长调节剂、缓释剂和氮肥硝化抑制剂 (Nazarov 等人,2021 年)。

药学和生物活性

三唑衍生物(包括 5-乙氧基-1H-1,2,4-三唑-3-胺)由于其结构多样性,具有多种生物活性,在制药领域具有重要意义。这些化合物已因其抗炎、抗血小板、抗菌、抗分枝杆菌、抗肿瘤和抗病毒等特性而受到探索。它们作为治疗各种疾病(包括被忽视的疾病)的新药的开发正在进行中,重点是考虑绿色化学原理的环保和可持续合成方法 (Ferreira 等人,2013 年)。

环境和材料科学

在材料科学中,5-乙氧基-1H-1,2,4-三唑-3-胺衍生物因其在制造质子传导燃料电池膜方面的潜力而受到研究。这些基于 1H-1,2,4-三唑及其聚合物的膜在高温无水条件下的热稳定性、机械强度和高离子电导率方面显示出前景。这些特性对于开发耐热、塑料和电化学稳定的质子传导膜至关重要,这些膜在能源技术中具有广泛的应用 (Prozorova & Pozdnyakov,2023 年)。

缓蚀

5-乙氧基-1H-1,2,4-三唑-3-胺及其类似物已被评估为金属和合金的缓蚀剂。它们在保护金属表面免受腐蚀(尤其是在腐蚀性介质中)方面的有效性归因于形成阻止金属发生氧化反应的复杂结构。这一应用扩展了三唑衍生物在工业过程中的用途,在这些过程中,耐腐蚀性对于金属部件的寿命和可靠性至关重要 (Hrimla 等人,2021 年)。

作用机制

Target of Action

1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mode of Action

The reaction of 1,2,4-triazoles occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

1,2,4-Triazoles have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of 1,2,4-triazoles depend on the specific compound and its targets. For example, some 1,2,4-triazoles have been reported to possess antiviral activity, with inhibitory activity against influenza A .

生化分析

Biochemical Properties

5-Ethoxy-1H-1,2,4-triazol-3-amine, like other triazoles, is capable of engaging in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to its enhanced biocompatibility . Specific enzymes, proteins, and other biomolecules that 5-Ethoxy-1H-1,2,4-triazol-3-amine interacts with are not yet reported in the literature.

Molecular Mechanism

Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-ethoxy-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNJBRBYZRWHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2603541.png)

![4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2603547.png)

![N-(3,4-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2603549.png)

![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/no-structure.png)

![3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603553.png)